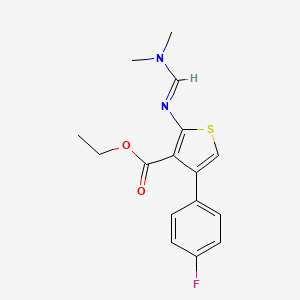

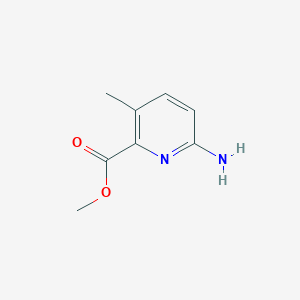

![molecular formula C18H16N2O2S B2366702 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine CAS No. 477872-59-6](/img/structure/B2366702.png)

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains methoxy groups and a sulfanyl group attached to a phenyl ring .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Researchers have synthesized various 4-thiopyrimidine derivatives, including ones structurally related to 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine, to explore their molecular structures and interactions. These compounds were characterized using NMR, IR, mass spectroscopy, and X-ray diffraction. The study focused on the different substituents at the pyrimidine ring and their impact on hydrogen-bond interactions (Stolarczyk et al., 2018).

Chemical Reactions and Transformations

- A study on the thermal rearrangement of methoxypyrimidines, closely related to 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine, revealed insights into their chemical behavior under specific conditions. This research provides valuable information on the reaction kinetics and structural transformations of these compounds (Brown & Lee, 1970).

Antiviral Activities

- Investigations into the antiviral activities of pyrimidine derivatives, including those related to 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine, have been conducted. These compounds have shown potential in inhibiting retrovirus replication in cell culture, indicating their relevance in antiviral research (Hocková et al., 2003).

Biological Activity and Corrosion Inhibition

- Pyridopyrimidinone derivatives, similar to 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine, have been synthesized and evaluated for their biological activity and corrosion inhibition properties. These compounds are of interest in the development of eco-friendly corrosion inhibitors and also display potential in biological applications (Abdallah et al., 2018).

Anticancer Activity

- Research into sulfanyl pyrimidin-4(3H)-one derivatives, structurally related to 5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine, has shown that these compounds exhibit a range of biological activities, including anticancer effects. This highlights their potential in the development of new anticancer drugs (Bassyouni & Fathalla, 2013).

Propriétés

IUPAC Name |

5-methoxy-4-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-21-14-8-10-15(11-9-14)23-18-16(22-2)12-19-17(20-18)13-6-4-3-5-7-13/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXCFKCPCLGDQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyano-2-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2366620.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366621.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2366634.png)

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)